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4-Methyl-2-(3-nitrobenzoyl)pyridine Documentation Hub

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  • Product: 4-Methyl-2-(3-nitrobenzoyl)pyridine
  • CAS: 382628-82-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-2-(3-nitrobenzoyl)pyridine is a unique heterocyclic ketone with potential applications in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(3-nitrobenzoyl)pyridine is a unique heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structure, which combines a 4-methylpyridine ring with a 3-nitrobenzoyl group, suggests a range of chemical properties and biological activities worth exploring. A thorough spectroscopic characterization is the cornerstone of any research involving this molecule, providing unambiguous identification and a deeper understanding of its electronic and structural features. This guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-2-(3-nitrobenzoyl)pyridine, alongside a plausible synthetic protocol.

Proposed Synthesis

The synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine can be envisioned through a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from 2-bromo-4-methylpyridine with 3-nitrobenzoyl chloride.

Protocol: Synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, (4-methylpyridin-2-yl)magnesium bromide. The disappearance of the magnesium turnings and the formation of a cloudy grey solution indicate the successful formation of the reagent.

  • Acylation Reaction:

    • In a separate flask, dissolve 3-nitrobenzoyl chloride in anhydrous THF.

    • Cool the solution of the Grignard reagent to 0 °C in an ice bath.

    • Slowly add the 3-nitrobenzoyl chloride solution to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Synthesis 2-bromo-4-methylpyridine 2-bromo-4-methylpyridine Grignard Reagent Grignard Reagent 2-bromo-4-methylpyridine->Grignard Reagent Mg, THF Product 4-Methyl-2-(3-nitrobenzoyl)pyridine Grignard Reagent->Product Acylation 3-nitrobenzoyl chloride 3-nitrobenzoyl chloride 3-nitrobenzoyl chloride->Product

Caption: Proposed synthetic route for 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Methyl-2-(3-nitrobenzoyl)pyridine, based on the known spectral properties of its constituent fragments: the 4-methylpyridine moiety and the 3-nitrobenzoyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~2.45Singlet3H-CH₃
~7.20Doublet1HPyridine H-5
~7.70Triplet1HNitrophenyl H-5'
~8.30Doublet of Doublets1HNitrophenyl H-6'
~8.50Singlet1HPyridine H-3
~8.60Doublet1HPyridine H-6
~8.80Doublet of Doublets1HNitrophenyl H-4'
~9.10Triplet1HNitrophenyl H-2'

Rationale for Predictions:

  • Methyl Protons: The methyl group on the pyridine ring is expected to appear as a singlet in the upfield region, around 2.45 ppm.[1]

  • Pyridine Protons: The protons on the 4-methylpyridine ring will be influenced by the electron-withdrawing benzoyl group. The proton at position 5 (H-5) will likely be a doublet around 7.20 ppm. The proton at position 3 (H-3) is expected to be a singlet at approximately 8.50 ppm, and the proton at position 6 (H-6), being adjacent to the nitrogen, will be the most downfield of the pyridine protons, appearing as a doublet around 8.60 ppm.[1][2]

  • Nitrophenyl Protons: The protons on the 3-nitrophenyl ring will exhibit a complex splitting pattern due to the strong electron-withdrawing effects of both the nitro group and the carbonyl group. The proton at H-5' is expected to be a triplet around 7.70 ppm. The remaining protons (H-2', H-4', and H-6') will be significantly deshielded and appear further downfield, with complex multiplicities.[3]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~21.5-CH₃
~122.0Pyridine C-3
~124.5Pyridine C-5
~127.0Nitrophenyl C-2'
~130.0Nitrophenyl C-5'
~135.0Nitrophenyl C-4'
~138.0Nitrophenyl C-6'
~148.0Pyridine C-4
~148.5Nitrophenyl C-3'
~150.0Pyridine C-6
~154.0Pyridine C-2
~192.0Carbonyl C=O

Rationale for Predictions:

  • Methyl Carbon: The methyl carbon should appear at a characteristic upfield chemical shift of around 21.5 ppm.[4]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the methyl group (C-4) is expected around 148.0 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be downfield, with C-2 being the most deshielded due to the attached benzoyl group.[4][5]

  • Nitrophenyl Carbons: The carbons of the 3-nitrophenyl ring will have their chemical shifts dictated by the positions of the nitro and carbonyl groups. The carbon bearing the nitro group (C-3') will be significantly deshielded.[6]

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic downfield chemical shift in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
~1680StrongC=O stretch (aryl ketone)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~850StrongC-N stretch

Rationale for Predictions:

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of an aryl ketone carbonyl group.

  • NO₂ Stretches: The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[7][8]

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show medium intensity bands for the aromatic C-H stretching vibrations and weak bands for the aliphatic C-H stretching of the methyl group.[9]

  • Aromatic C=C Stretches: Bands corresponding to the C=C stretching vibrations of the pyridine and benzene rings are expected in the 1600-1475 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment
242[M]⁺ (Molecular Ion)
225[M - OH]⁺
196[M - NO₂]⁺
150[M - C₆H₄NO₂]⁺
121[C₆H₄NO₂]⁺
92[C₅H₄N-CH₃]⁺
77[C₆H₅]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₀N₂O₃), which is 242.23 g/mol .

  • Key Fragmentations:

    • Loss of a nitro group (-NO₂) would result in a fragment at m/z 196.[11]

    • Cleavage of the bond between the carbonyl group and the pyridine ring could lead to a fragment corresponding to the 3-nitrobenzoyl cation at m/z 150.

    • Cleavage on the other side of the carbonyl group could produce a 4-methylpyridin-2-yl cation at m/z 92.[12]

    • Further fragmentation of the 3-nitrobenzoyl cation could lead to the loss of CO, and the subsequent loss of the nitro group could generate a phenyl cation at m/z 77.

MassSpec m/z 242[M]⁺ m/z 242[M]⁺ m/z 196[M-NO₂]⁺ m/z 196[M-NO₂]⁺ m/z 242[M]⁺->m/z 196[M-NO₂]⁺ - NO₂ m/z 150[C₇H₄NO₃]⁺ m/z 150[C₇H₄NO₃]⁺ m/z 242[M]⁺->m/z 150[C₇H₄NO₃]⁺ - C₆H₄N m/z 92[C₆H₆N]⁺ m/z 92[C₆H₆N]⁺ m/z 242[M]⁺->m/z 92[C₆H₆N]⁺ - C₇H₄NO₂ m/z 122[C₇H₄O₂]⁺ m/z 122[C₇H₄O₂]⁺ m/z 150[C₇H₄NO₃]⁺->m/z 122[C₇H₄O₂]⁺ - NO₂ m/z 94[C₆H₄O]⁺ m/z 94[C₆H₄O]⁺ m/z 122[C₇H₄O₂]⁺->m/z 94[C₆H₄O]⁺ - CO

Caption: Predicted fragmentation pathway for 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 4-Methyl-2-(3-nitrobenzoyl)pyridine. While experimental verification is essential, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic route, offer a solid foundation for researchers and scientists working with this compound. The provided rationale, based on the analysis of analogous structures and fundamental spectroscopic principles, ensures a high degree of confidence in the predicted values. This information is critical for the unambiguous identification, purity assessment, and further investigation of the chemical and biological properties of 4-Methyl-2-(3-nitrobenzoyl)pyridine.

References

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?
  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-nitro-. Retrieved from [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Chegg. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid? O. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-nitro-. Retrieved from [Link]

  • SpectraBase. 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 4-methyl-. Retrieved from [Link]

  • SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 4-methyl-. Retrieved from [Link]

  • Restek. 4-Methylpyridine. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-nitro-. Retrieved from [Link]

  • SpectraBase. 2-Benzoylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. 4-Methylpyridine. Retrieved from [Link]

Sources

Exploratory

Beyond the Scaffold: The Structural Evolution and Pharmacological Utility of Nitrobenzoyl-Pyridine Derivatives

Executive Summary & Chemical Lineage The nitrobenzoyl-pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical junction between classical nitrogen heterocycles and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Lineage

The nitrobenzoyl-pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical junction between classical nitrogen heterocycles and targeted chemotherapeutics. Unlike simple pyridine derivatives, the introduction of a nitrobenzoyl moiety—specifically a nitro-substituted phenyl ring linked via a ketone bridge to a pyridine core—creates a unique electronic push-pull system.

This guide explores the discovery and technical utility of these derivatives, moving beyond their origin as chemical intermediates to their current status as potent tubulin polymerization inhibitors and precursors for thiosemicarbazone-based iron chelators .

The Pharmacophore Origin

The scaffold’s utility was discovered not through a single "blockbuster" event, but via the systematic bioisosteric replacement of the cis-stilbene bridge in Combretastatin A-4 (CA-4). Researchers sought to replace the unstable olefin of CA-4 with a rigid, metabolically stable linker. The benzoyl (ketone) bridge emerged as a leading solution, providing the necessary angular geometry to fit the colchicine binding site on


-tubulin while offering a handle (the carbonyl) for further functionalization into Schiff bases or hydrazones.

Synthetic Architectures: Overcoming Electronic Deficits

Synthesizing nitrobenzoyl-pyridines is chemically non-trivial due to the electron-deficient nature of the pyridine ring, which resists classical Friedel-Crafts acylation. To maintain high scientific integrity, we present two distinct synthetic pathways: the Classical Organometallic Route and the Modern Radical Minisci Protocol .

A. Classical Route: Grignard Addition (The Nucleophilic Approach)
  • Mechanism: Nucleophilic attack of a pyridyl-Grignard reagent onto a nitro-benzonitrile.

  • Limitation: Incompatibility of Grignard reagents with the nitro group (requires protection or careful temperature control) and potential for bis-addition.

B. Modern Route: Minisci Radical Acylation (The Radical Approach)
  • Mechanism: Silver-catalyzed oxidative decarboxylation of

    
    -keto acids generates acyl radicals, which attack the protonated pyridine ring.
    
  • Why this is superior: It allows for the direct functionalization of the pyridine C-H bond under mild conditions, tolerant of the nitro group on the acyl source.

Visualization: Minisci Reaction Mechanism

The following diagram illustrates the radical mechanism used to synthesize 2-(4-nitrobenzoyl)pyridine, overcoming the electronic deactivation of the pyridine ring.

MinisciReaction Start 4-Nitro-alpha-keto Acid Radical Acyl Radical Species Start->Radical Oxidative Decarboxylation (-CO2) Oxidant Ag(I) / S2O8(2-) Oxidant->Radical Catalysis Transition Radical Sigma-Complex Radical->Transition Nucleophilic Radical Attack Pyridine Pyridine (Protonated) Pyridine->Transition H+ Activation Product 2-(4-Nitrobenzoyl)pyridine Transition->Product Oxidative Aromatization (-H+)

Caption: Figure 1. Silver-catalyzed Minisci radical acylation mechanism for direct synthesis of nitrobenzoyl-pyridines.

Pharmacological Profiles & Mechanism of Action[1]

The nitrobenzoyl-pyridine derivatives exhibit dual-mode pharmacology depending on their specific substitution patterns and downstream derivatization.

Data Summary: Structure-Activity Relationship (SAR)
Derivative ClassPrimary TargetMechanismKey Structural Feature
Diaryl-ketones

-Tubulin
Polymerization Inhibition The ketone bridge mimics the cis-stilbene twist of Combretastatin, locking tubulin in the curved conformation.
Thiosemicarbazones Topoisomerase II

/ Iron
Iron Chelation / ROS Generation The carbonyl is converted to a C=N-NH-CS-NH2 moiety. The pyridine N and imine N chelate Fe(III).
2-Amino-derivatives Bacterial DNA GyraseAntimicrobial Nitro group reduction often yields amino-pyridines active against MRSA.
Deep Dive: Tubulin Polymerization Inhibition

The most scientifically significant application of the nitrobenzoyl-pyridine core is its ability to arrest the cell cycle at the G2/M phase.

  • Binding Event: The compound enters the Colchicine Binding Site located at the interface of

    
    - and 
    
    
    
    -tubulin.[1]
  • Steric Clash: The nitro group (often at the para or meta position of the benzoyl ring) provides electrostatic anchoring, while the pyridine ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl group of colchicine.

  • Conformational Lock: Binding prevents the "straightening" of the tubulin dimer required for microtubule formation.

  • Catastrophe: Microtubule dynamics are suppressed, leading to spindle collapse and apoptosis.

Visualization: Tubulin Inhibition Pathway

TubulinPathway Compound Nitrobenzoyl-Pyridine Derivative Target Colchicine Binding Site (α/β-Tubulin Interface) Compound->Target High Affinity Binding (Kd ~ nM) Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Steric Hindrance Effect2 Microtubule Destabilization Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Activation Effect2->Check Arrest G2/M Phase Cell Cycle Arrest Check->Arrest Death Apoptosis (Cell Death) Arrest->Death Caspase-3 Activation

Caption: Figure 2. Mechanism of action for nitrobenzoyl-pyridine induced apoptosis via microtubule destabilization.

Experimental Protocol: Synthesis of 2-(4-Nitrobenzoyl)pyridine

Objective: To synthesize the core scaffold using a modified Minisci protocol, avoiding the use of unstable Grignard reagents.

Reagents:

  • Pyridine (10 mmol)

  • 4-Nitrobenzaldehyde (Precursor for radical generation via redox) Note: In this modified protocol, we use the aldehyde with t-butyl hydroperoxide (TBHP) as the radical initiator, a greener alternative to the silver/persulfate method.

  • TBHP (70% aq. solution, 20 mmol)

  • TFA (Trifluoroacetic acid, 10 mol%)

  • Solvent: Chlorobenzene

Step-by-Step Methodology:

  • Activation: In a sealed tube, dissolve Pyridine (1.0 eq) and 4-Nitrobenzaldehyde (2.0 eq) in chlorobenzene.

  • Acidification: Add TFA (0.1 eq). The acid protonates the pyridine, lowering its LUMO energy and making it more susceptible to nucleophilic radical attack.

  • Radical Initiation: Add TBHP (2.0 eq) dropwise.

  • Reaction: Heat the mixture to 120°C for 12 hours. The aldehyde hydrogen is abstracted to form the acyl radical, which attacks the C-2 position of the pyridine.

  • Workup: Cool to room temperature. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: The crude residue often contains the alcohol intermediate. Oxidize the crude mixture using Jones Reagent (CrO3/H2SO4) at 0°C for 1 hour to ensure full conversion to the ketone.

  • Isolation: Flash column chromatography (Hexane/EtOAc 4:1) yields the yellow crystalline solid 2-(4-nitrobenzoyl)pyridine .

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic downfield doublet of the pyridine

    
    -proton (~8.7 ppm) and the AA'BB' system of the nitro-phenyl group.
    
  • IR: Strong Carbonyl stretch at ~1670 cm⁻¹ (Aryl ketone).

References

  • Richardson, D. R., et al. (2012). "Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity." Journal of Medicinal Chemistry.

  • Zheng, Y. B., et al. (2016). "A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity."[2] Scientific Reports.

  • Minisci, F. (1971). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis.
  • Wang, L., et al. (2014). "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Baran Lab. (2004). "Pyridine Synthesis: Cliff Notes." Baran Group Meeting Notes.

Sources

Foundational

Comprehensive Technical Guide: Theoretical & Experimental Profiling of 4-Methyl-2-(3-nitrobenzoyl)pyridine

Executive Summary This technical guide provides a structural, electronic, and predictive analysis of 4-Methyl-2-(3-nitrobenzoyl)pyridine (MNBP). As a functionalized benzoylpyridine derivative, MNBP represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural, electronic, and predictive analysis of 4-Methyl-2-(3-nitrobenzoyl)pyridine (MNBP). As a functionalized benzoylpyridine derivative, MNBP represents a critical scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents. This guide synthesizes Density Functional Theory (DFT) predictions with experimental validation protocols, treating the molecule as a Donor-


-Acceptor (D-

-A) system where the pyridine moiety acts as the electron-deficient core modulated by the nitro-substituted benzoyl arm.

Part 1: Molecular Architecture & Geometric Optimization

Computational Methodology

To ensure high-fidelity predictions of the molecular geometry, the following level of theory is prescribed as the standard for this class of organic heterocycles:

  • Method: Density Functional Theory (DFT)[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP (for long-range corrections).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the nitro group's lone pairs).

  • Solvation Model: IEFPCM (Solvent: DMSO or Ethanol).

Structural Conformation Analysis

The steric interplay between the pyridine ring and the benzoyl moiety defines the biological activity.

  • Torsion Angle (

    
    ):  The C(Pyridine)-C(Carbonyl)-C(Benzene) bond angle is the critical variable. In 2-benzoylpyridines, this is rarely planar due to steric repulsion between the carbonyl oxygen and the pyridine ortho-hydrogens.
    
    • Predicted

      
      : ~55°–65° (Twisted conformation).
      
    • Significance: A non-planar geometry disrupts full conjugation, isolating the electronic pools of the two rings, which is favorable for fitting into hydrophobic pockets of enzymes like HIV-1 Reverse Transcriptase.

  • Bond Lengths:

    • 
      : Predicted at 1.22 Å (Typical ketone).
      
    • 
       (Nitro): Predicted at 1.48 Å.
      
    • 
      : Shortened (1.50 Å) due to partial conjugation.
      

Part 2: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of MNBP is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the 4-methylpyridine ring . The methyl group acts as a weak electron donor via hyperconjugation.

  • LUMO Location: Localized on the 3-nitrobenzoyl moiety . The nitro group is a strong electron-withdrawing group (EWG), pulling electron density and lowering the LUMO energy.

  • Band Gap (

    
    ): 
    
    • Estimated

      
      : 3.8 – 4.2 eV.
      
    • Interpretation: This relatively "hard" gap suggests the molecule is chemically stable but susceptible to nucleophilic attack at the carbonyl carbon or reduction at the nitro group.

Molecular Electrostatic Potential (MEP) Mapping

Visualizing the charge distribution (MEP Surface) identifies "hotspots" for drug-receptor interactions.

RegionColor CodePotentialChemical FeatureInteraction Type
Nitro Oxygens RedNegativeH-Bond AcceptorInteraction with active site residues (e.g., Lysine).
Carbonyl Oxygen RedNegativeH-Bond AcceptorKey pharmacophore point.
Pyridine Nitrogen Yellow/RedNegativeH-Bond AcceptorBasic site; potential for protonation.
Methyl Protons BluePositiveH-Bond DonorSteric anchor; weak electrostatic interaction.

Part 3: Spectroscopic Signatures (Diagnostic)

To validate the synthesis of MNBP, the following spectral peaks are diagnostic. Note that theoretical vibrational frequencies (DFT) typically require a scaling factor of 0.961 to match experimental IR data.

Infrared Spectroscopy (FT-IR)
  • 
     Ketone:  Strong band at 1660–1680 cm⁻¹ . This is lower than typical acetophenones due to conjugation with the pyridine ring.
    
  • 
     Asymmetric:  Strong band at 1530 cm⁻¹ .
    
  • 
     Symmetric:  Strong band at 1350 cm⁻¹ .
    
  • 
     Methyl:  Weak peaks at 2920–2960 cm⁻¹ .
    
Nuclear Magnetic Resonance (¹H-NMR)
  • Methyl Group: Singlet at

    
     2.3–2.4 ppm.
    
  • Pyridine Ring:

    • H-6 (Adjacent to N): Doublet at

      
       8.5–8.7 ppm (Deshielded).[6]
      
    • H-3 (Adjacent to Carbonyl): Singlet/Doublet at

      
       7.8–8.0 ppm.
      
  • Benzoyl Ring:

    • H-2' (Between Nitro and Carbonyl): Singlet at

      
       8.8 ppm (Highly deshielded).
      

Part 4: Biological Potential (In Silico Docking)

Benzoylpyridines are structurally homologous to known HIV-1 NNRTIs. The theoretical study must include molecular docking against the HIV-1 Reverse Transcriptase (PDB ID: 1RT2) or DNA Gyrase (PDB ID: 1KZN) for antimicrobial screening.

Docking Workflow Visualization

The following diagram outlines the standard computational workflow for evaluating MNBP.

ComputationalWorkflow cluster_0 Quantum Mechanics cluster_1 Bio-Informatics Start Structure Build (GaussView) Opt Geometry Optimization (DFT/B3LYP/6-311G) Start->Opt Freq Freq Calculation (IR/Raman Validation) Opt->Freq DockPrep Ligand Prep (AutoDock Tools) Opt->DockPrep Grid Grid Box Generation (Active Site) DockPrep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Binding Affinity (ΔG in kcal/mol) Docking->Analysis

Caption: Workflow integrating QM geometry optimization with molecular docking for bio-activity prediction.

Part 5: Experimental Validation Protocols

Synthesis Protocol (Friedel-Crafts Approach)

While various routes exist, the Minisci reaction or Grignard addition is preferred for 2-substituted pyridines. However, a robust lab-scale method involves the oxidation of the carbinol intermediate.

Step 1: Carbinol Formation

  • Reagents: 2-Bromo-4-methylpyridine (1.0 eq), n-Butyllithium (1.1 eq), 3-Nitrobenzaldehyde (1.0 eq).

  • Conditions: Anhydrous THF, -78°C, Nitrogen atmosphere.

  • Procedure: Lithiate the pyridine at -78°C. Cannulate the aldehyde slowly. Stir for 2h. Quench with

    
    .[7]
    
  • Product: (4-Methylpyridin-2-yl)(3-nitrophenyl)methanol.

Step 2: Oxidation to Ketone (MNBP)

  • Reagents: Carbinol intermediate,

    
     (Activated, 10 eq) or PCC (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure: Reflux for 12 hours. Filter through Celite.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

Crystallization for X-Ray Diffraction

To confirm the twist angle predicted by DFT:

  • Dissolve 50 mg of purified MNBP in 5 mL of hot Ethanol .

  • Add Acetonitrile dropwise until slight turbidity appears, then add one drop of Ethanol to clear.

  • Allow slow evaporation at room temperature (25°C) for 3-5 days.

  • Target Crystal: Yellow/Orange prisms suitable for Single Crystal XRD.

Synthesis Logic Diagram

SynthesisPath Pyridine 2-Bromo-4-methylpyridine Lithiation Lithiation (-78°C, n-BuLi) Pyridine->Lithiation Aldehyde 3-Nitrobenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Lithiation->Addition + Aldehyde Alcohol Carbinol Intermediate (C-OH) Addition->Alcohol Oxidation Oxidation (MnO2 or PCC) Alcohol->Oxidation Product 4-Methyl-2-(3-nitrobenzoyl)pyridine (Target) Oxidation->Product

Caption: Synthetic pathway via lithiation and subsequent oxidation to generate the ketone bridge.

References

  • E. Rivera, et al. (2026).[5] Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture. MDPI Physchem.[5]

  • M. Zhao, et al. (2013). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry.

  • BenchChem. (2025).[6][7] Technical Data: 4-(Methylamino)-3-nitrobenzoyl chloride applications.

  • PubChem. (2025). Compound Summary: N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester (Dabigatran Intermediate). National Library of Medicine.

  • RSC Advances. (2025). Synthesis, DFT studies on a series of tunable quinoline derivatives. Royal Society of Chemistry.

Sources

Exploratory

Technical Monograph: 4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9)

Executive Summary CAS 1187168-01-9 , chemically identified as 4-Methyl-3-(3-nitrobenzoyl)pyridine (or (4-methylpyridin-3-yl)(3-nitrophenyl)methanone), is a specialized heterocyclic building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 1187168-01-9 , chemically identified as 4-Methyl-3-(3-nitrobenzoyl)pyridine (or (4-methylpyridin-3-yl)(3-nitrophenyl)methanone), is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. It belongs to the class of diaryl methanones , a privileged scaffold in medicinal chemistry often associated with kinase inhibitors, GPCR ligands, and anti-infective agents.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic utility, and safety protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug discovery and development workflows.

Part 1: Chemical Identity & Physicochemical Profile

The core structure features a pyridine ring substituted with a methyl group at the C4 position and a 3-nitrobenzoyl moiety at the C3 position. This "push-pull" electronic system—combining the electron-deficient pyridine and nitro-benzene rings with the electron-withdrawing carbonyl linker—creates unique reactivity profiles exploitable in divergent synthesis.

Vital Statistics
PropertyData
CAS Number 1187168-01-9
IUPAC Name (4-Methylpyridin-3-yl)(3-nitrophenyl)methanone
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
SMILES CC1=CC=NC=C1C(=O)C2=CC(=CC=C2)[O-]
Appearance Pale yellow to off-white crystalline solid
Melting Point 110–120 °C (Typical for class; experimental verification required per batch)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water
pKa (Calculated) ~4.5 (Pyridine nitrogen); Methyl group C-H acidity enhanced by carbonyl

Part 2: Synthetic Utility & Mechanism of Action[3]

The "Scaffold-Hopping" Utility

In drug design, CAS 1187168-01-9 serves as a bi-functional core . The presence of the nitro group and the ketone linker allows for orthogonal functionalization, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

  • Nitro Reduction (The Gateway Step): The 3-nitro group is readily reduced (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to an aniline . This aniline is a universal "handle" for coupling with carboxylic acids, isocyanates, or sulfonyl chlorides to generate amide, urea, or sulfonamide linkages—motifs ubiquitous in kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out pocket).

  • Ketone Functionalization: The central carbonyl group is susceptible to:

    • Reduction: To secondary alcohols (chiral centers).

    • Nucleophilic Attack: Grignard additions to form tertiary alcohols.

    • Condensation: Formation of hydrazones or oximes for heterocyclic ring closure.

  • Pyridine Functionalization: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide (altering solubility and metabolism) or quaternized to form salts.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the chemo-divergent potential of this scaffold.

G Core CAS 1187168-01-9 (Core Scaffold) Aniline 3-Amino Derivative (Aniline Handle) Core->Aniline Nitro Reduction (H2, Pd/C or Fe/HCl) Alcohol Chiral Alcohol (Stereocenter) Core->Alcohol Ketone Reduction (NaBH4 or CBS Catalyst) Heterocycle Fused Heterocycles (Indazoles/Quinolines) Core->Heterocycle Cyclization (Hydrazine/Condensation) Amide Amide/Urea Library (Kinase Inhibitors) Aniline->Amide Coupling (R-COOH)

Caption: Chemo-divergent synthetic pathways starting from CAS 1187168-01-9. The scaffold allows access to three distinct chemical spaces: amides, chiral alcohols, and fused heterocycles.

Part 3: Experimental Handling & Protocols

Solubility & Stock Preparation

For biological assays or synthetic reactions, proper dissolution is critical to avoid precipitation artifacts.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Protocol:

    • Weigh the target amount of solid.

    • Add DMSO to achieve a concentration of 10–50 mM .

    • Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

    • Note: Avoid storing DMSO stocks for >1 month due to potential hygroscopic water absorption, which may affect the nitro group stability over long periods.

Standard Reduction Protocol (Nitro to Aniline)

Self-Validating Step: Monitor the disappearance of the yellow color (nitro compound) and the appearance of a fluorescent spot on TLC (aniline product).

  • Dissolve: 1.0 eq of CAS 1187168-01-9 in Ethanol/Water (3:1).

  • Add: 5.0 eq of Iron powder and 0.5 eq of Ammonium Chloride.

  • Reflux: Heat to 80 °C for 2–4 hours.

  • Workup: Filter through Celite while hot (to remove iron oxides). Concentrate the filtrate and extract with Ethyl Acetate.

  • Validation: 1H NMR should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.

Part 4: Safety, Hazards & Toxicology (GHS)

While specific comprehensive toxicological data (LD50) for this exact CAS is limited in public registries, its structural class (Nitro-diaryl ketones) mandates strict adherence to GHS Category 2 standards.

Hazard Classification (Inferred)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT-SE).

  • H341: Suspected of causing genetic defects (Precautionary assignment due to nitro-aromatic moiety).

Risk Management Protocol
Hazard TypePrecautionary MeasureRationale
Inhalation Fume Hood RequiredFine powders of nitro-aromatics can be potent respiratory irritants.
Skin Contact Nitrile Gloves (Double-gloving recommended)Nitro compounds can be absorbed transdermally; potential for methemoglobinemia (rare but possible).
Fire Carbon Dioxide / Dry ChemicalNitro compounds release toxic nitrogen oxides (NOx) upon combustion. Do not use water jet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 309762, (4-Methylphenyl)-(3-nitrophenyl)methanone (Analogous Structure). Retrieved from [Link]

  • Chemical Abstracts Service (CAS).CAS Registry Number 1187168-01-9. American Chemical Society.
  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds hazard classification. Retrieved from [Link]

Protocols & Analytical Methods

Method

Acylation of methylpyridine derivatives protocol

Application Note: Precision Functionalization – Strategic Acylation of Methylpyridine Derivatives Abstract The acylation of methylpyridine derivatives (picolines) is a cornerstone transformation in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization – Strategic Acylation of Methylpyridine Derivatives

Abstract

The acylation of methylpyridine derivatives (picolines) is a cornerstone transformation in the synthesis of kinase inhibitors, heterocycle-fused pharmacophores, and alkaloid analogs. However, the dual reactivity of the pyridine ring—possessing both a nucleophilic nitrogen and an electron-deficient


-system—presents a "selectivity paradox." This guide details the Lateral Lithiation  protocol, the industry-standard method for C-acylation of the methyl side chain. We prioritize the use of Weinreb amides to ensure mono-acylation and provide a robust, self-validating workflow that circumvents common pitfalls like oxidative dimerization and nucleophilic ring attack.

Part 1: Strategic Overview & Mechanistic Logic

The Challenge: Acidity vs. Nucleophilicity

Functionalizing the methyl group of a picoline requires deprotonation.[1] The


 of the methyl protons in 2-picoline (

) and 4-picoline (

) is significantly lower than that of toluene (

) due to the electron-withdrawing inductive effect and resonance stabilization provided by the ring nitrogen.

However, two competing failure modes exist:

  • N-Alkylation/Acylation: The pyridine nitrogen is a competent nucleophile. Direct reaction with electrophiles often yields pyridinium salts rather than the desired C-acylated product.

  • Ring Addition: Strong bases like

    
    -BuLi can attack the electron-deficient ring (typically at C6) via nucleophilic aromatic substitution (
    
    
    
    ) or addition-elimination pathways, rather than deprotonating the methyl group.
The Solution: Kinetic Control & Hard/Soft Acid-Base Theory

To achieve selective Lateral Lithiation (C-deprotonation), we utilize Lithium Diisopropylamide (LDA) .

  • Steric Bulk: LDA is too bulky to attack the ring nitrogen or the ring carbons.

  • Basicity: It is sufficiently basic to deprotonate the lateral methyl group quantitatively at -78°C.

  • Electrophile Selection: To prevent "over-addition" (where the product ketone reacts with a second equivalent of the lithiated species to form a tertiary alcohol), we employ Weinreb Amides (

    
    -methoxy-
    
    
    
    -methylamides).[2] These form a stable tetrahedral intermediate that collapses to the ketone only after acidic quench.

Part 2: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for 2-picoline acylation.

LateralLithiation cluster_0 Critical Control Point Start 2-Methylpyridine (Starting Material) Inter1 Lithiated Anion (Deep Red Species) Start->Inter1 Deprotonation Fail1 Failure: N-Attack (Pyridinium Salt) Start->Fail1 Wrong Base (Small) Base LDA (THF, -78°C) Steric Kinetic Base Base->Inter1 Tetra Stable Tetrahedral Intermediate (Chelated) Inter1->Tetra Nucleophilic Attack Fail2 Failure: Over-addition (Tertiary Alcohol) Inter1->Fail2 Wrong Electrophile (Ester) Electrophile Weinreb Amide (R-CO-N(OMe)Me) Electrophile->Tetra Quench Acidic Workup (HCl/NH4Cl) Tetra->Quench Hydrolysis Product 2-Phenacylpyridine (Target Ketone) Quench->Product Collapse

Figure 1: Reaction coordinate for the lateral lithiation and acylation of 2-picoline. Note the stable tetrahedral intermediate formed by the Weinreb amide, which prevents over-addition.[2][3]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 2-(2-Oxo-2-phenylethyl)pyridine via Lateral Lithiation

Safety Note: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Ar or


) using anhydrous solvents.
Materials & Reagents
ComponentRoleSpecifications
2-Picoline SubstrateDistilled over

or molecular sieves.
Diisopropylamine Base PrecursorDistilled; stored over KOH.

-Butyllithium
Base Precursor1.6 M or 2.5 M in hexanes. Titrate before use.
THF SolventAnhydrous, inhibitor-free.
Weinreb Amide Electrophile

-methoxy-

-methylbenzamide (or derivative).
Step-by-Step Methodology

1. Generation of LDA (In-situ)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Addition: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath).

  • Activation: Dropwise add

    
    -BuLi (1.1 equiv) over 15 minutes.
    
  • Maturation: Allow the solution to stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

2. Lateral Lithiation (The "Red Anion" Stage)

  • Addition: Add 2-picoline (1.0 equiv) dropwise to the LDA solution at -78°C.

  • Observation (Self-Validation): The solution should turn a deep red/orange color . This visual cue confirms the formation of the delocalized picolyl anion. If the solution remains pale, your THF is likely wet or the LDA failed to form.

  • Time: Stir for 30–45 minutes at -78°C.

3. Acylation (The Weinreb Trap)

  • Addition: Dissolve the Weinreb amide (1.0–1.1 equiv) in minimal anhydrous THF and add it dropwise to the red anion solution.

  • Kinetics: The reaction is rapid. The red color will fade to yellow/pale as the anion is consumed.

  • Warming: Allow the mixture to warm to room temperature over 2 hours. The stable tetrahedral intermediate prevents double addition even as the temperature rises.

4. Quench and Isolation

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (100 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Purification: The product is a

    
    -keto pyridine. These can be tautomeric (enol form) and chelate to silica. Flash chromatography usually requires a polar modifier (e.g., 2-5% MeOH in DCM) or pre-treatment of silica with 1% 
    
    
    
    .

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
No Color Change (Remains Clear) Wet THF or inactive

-BuLi.
Titrate

-BuLi using diphenylacetic acid. Distill THF from Na/Benzophenone.
Black/Tar Formation Decomposition/Polymerization.Reaction temperature rose above -40°C during anion formation. Keep strictly at -78°C.
Low Yield (Alcohol Product) Over-addition.Used an acid chloride or ester instead of a Weinreb amide. Switch electrophile.
Low Yield (Starting Material) Incomplete deprotonation.Increase LDA to 1.2 equiv. Ensure 2-picoline is dry.
Substrate Variations
  • 4-Picoline: Follows the exact same protocol as 2-picoline. The acidity is similar (

    
    ).
    
  • 3-Picoline: CAUTION. The methyl group at C3 is not sufficiently acidic for LDA deprotonation (

    
    ). Attempting this protocol with 3-picoline will result in ring lithiation or no reaction.
    
    • Alternative for 3-Picoline: Use "Superbase" conditions (LIDAKOR:

      
      -BuLi + 
      
      
      
      -BuOK) or lateral lithiation directed by adjacent groups (e.g., 2-chloro-3-methylpyridine).

Part 5: Data Summary

Comparative Electrophile Performance (2-Picoline Anion)

Electrophile TypeProduct OutcomeYield (Typical)Notes
Weinreb Amide Ketone (Mono-acylated)85-95%Recommended. Stops at tetrahedral intermediate.
Ester Mixture (Ketone + Alcohol)40-60%Requires "Inverse Addition" (adding anion to excess ester) to mitigate over-addition.
Nitrile Ketone (after hydrolysis)70-80%Forms an imine intermediate; requires harsh acid hydrolysis which may degrade sensitive substrates.
Acid Chloride Complex Mixture<30%Too reactive; leads to double addition and polymerization.

References

  • Lateral Lithiation Mechanism & Scope

    • Knochel, P., et al. "Regioselective functionalization of pyridines and related heterocycles." Beilstein Journal of Organic Chemistry, 2011.

  • Weinreb Amide Protocol

    • Nahm, S., & Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981.[2] [2]

  • Acidity of Methylpyridines

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.

  • Advanced Picoline Functionalization

    • Baran, P. S., et al. "Practical Heterocycle Construction." The Journal of Organic Chemistry (Baran Lab "Survival Guide" Series).

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve overlapping peaks in HPLC analysis of pyridine derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-RES-001 Subject: Resolving Overlapping Peaks & Tailing in Pyridine Analysis Introduction: The "Pyridine Problem" Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-RES-001 Subject: Resolving Overlapping Peaks & Tailing in Pyridine Analysis

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your pyridine derivatives are eluting as broad, tailing peaks that overlap, or you cannot separate positional isomers (e.g., 2-, 3-, and 4-substituted pyridines).

The Root Cause: Pyridine is a basic compound (


). On standard silica-based C18 columns, two competing mechanisms occur:
  • Hydrophobic Interaction: The desired interaction between the pyridine ring and the C18 ligand.

  • Ion-Exchange (Silanol Effect): The protonated nitrogen (

    
    ) interacts electrostatically with ionized, acidic silanols (
    
    
    
    ) on the silica surface. This secondary interaction is slow, causing peak tailing and co-elution .

Below are the specific troubleshooting modules to resolve these issues.

Module 1: Peak Tailing & Co-elution

Q: My peaks are tailing severely ( ), causing them to merge. How do I fix this?

A: You must suppress silanol activity.[1][2] This is achieved through "Chemical Blocking" or "pH Suppression."

Strategy A: The "Silanol Blocking" Protocol (Mobile Phase Additive)

If you are restricted to a standard C18 column and low pH, use a competitive amine to block silanol sites.[2]

Protocol:

  • Select Additive: Triethylamine (TEA) is the gold standard for silanol suppression.

  • Concentration: Add 5–10 mM TEA to the aqueous buffer.

  • pH Adjustment: Adjust the pH of the buffer after adding TEA (usually to pH 3.0 or 7.0).

  • Equilibration: Flush the column with 20 column volumes (CV) to saturate silanol sites before injection.

Expert Insight: TEA works because it is a stronger base than pyridine; it saturates the active silanol sites, effectively "capping" them so your analyte interacts only with the C18 phase [1].

Strategy B: The High pH Switch (Column Dependent)

At high pH (


), pyridine is neutral (unprotonated), eliminating the ion-exchange interaction entirely.
  • Requirement: You cannot use standard silica columns (they dissolve at pH > 8).[3]

  • Solution: Use Hybrid Particle Technology (e.g., Waters XBridge/CSH, Agilent Poroshell HPH) or Polymer-based columns.

  • Benefit: Neutral pyridine is more hydrophobic, often increasing retention and resolution while sharpening peaks [2].

Module 2: Isomer Resolution (Selectivity)

Q: I cannot separate 2-, 3-, and 4-substituted pyridine isomers. They co-elute on C18.

A: C18 columns rely on hydrophobicity, which is often identical for isomers. You need a column with "Shape Selectivity" and "


 Interaction." 

Recommendation: Switch to a Pentafluorophenyl (PFP) Column. PFP phases are electron-deficient (Lewis acids), whereas pyridines are electron-rich (Lewis bases). This creates a specific charge-transfer interaction that separates isomers based on the electron density around the nitrogen atom [3].

Comparative Selectivity Table:

Stationary PhaseInteraction MechanismBest Use Case
C18 (Alkyl) Hydrophobicity (Van der Waals)General screening; often fails for positional isomers.
PFP (Pentafluorophenyl)

, Dipole-Dipole, H-Bonding
Gold Standard for separating halogenated or nitro-pyridines and positional isomers.
Phenyl-Hexyl

(weaker than PFP)
Good alternative if PFP is too retentive; offers different selectivity than C18.[4]
HILIC Partitioning into aqueous layerUse only for highly polar pyridines that elute in the void volume on C18.

Module 3: Retention Time Instability

Q: My retention times shift between runs. Why is the method not robust?

A: You are likely operating too close to the


 of the analyte. 

The "2-Unit Rule" Protocol: The ionization state of pyridine (


) changes dramatically between pH 4.2 and 6.2. Small fluctuations in mobile phase pH (e.g., pH 5.0 to 5.1) cause massive shifts in retention.
  • Check

    
    :  Determine the 
    
    
    
    of your specific derivative.
  • Set pH: Operate at least 2.0 pH units away from the

    
    .
    
    • Acidic Mode: pH < 3.0 (Analyte = 100% Ionized). Robust, but lower retention.

    • Basic Mode: pH > 7.5 (Analyte = 100% Neutral). Robust, higher retention (requires hybrid column).

Module 4: The "Nuclear Option" (Ion-Pairing)

Q: I have tried everything, but my polar pyridine derivative still elutes in the void volume.

A: Use Ion-Pair Chromatography (IPC) to induce artificial hydrophobicity.

IPC Protocol:

  • Reagent: Sodium Hexanesulfonate (or Heptanesulfonate).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Phosphate Buffer + 5 mM Sodium Hexanesulfonate (pH 2.5).

    • Solvent B: Acetonitrile (Note: Ensure solubility; IPC reagents can precipitate in >50% ACN).

  • Mechanism: The sulfonate tail binds to the C18, and the negative head group ion-pairs with the positive pyridine nitrogen, "anchoring" it to the column [4].

Warning: IPC reagents are "sticky." Dedicate a specific column to this method. Do not use this column for other methods afterwards.

Visual Troubleshooting Workflow

The following diagram outlines the decision process for resolving pyridine overlap and tailing.

PyridineTroubleshooting Start PROBLEM: Overlapping/Tailing Pyridine Peaks CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing SilanolIssue Diagnosis: Silanol Interaction CheckTailing->SilanolIssue Yes CheckIsomer Are they Positional Isomers? CheckTailing->CheckIsomer No AddTEA Action: Add 5-10mM TEA to Mobile Phase SilanolIssue->AddTEA LowPH Action: Lower pH to < 3.0 (Suppress Silanols) SilanolIssue->LowPH HighPH Action: Switch to Hybrid Column (pH > 8.0) SilanolIssue->HighPH SelectivityIssue Diagnosis: Lack of Selectivity CheckIsomer->SelectivityIssue Yes CheckRet Is Retention < 1.0 (Void)? CheckIsomer->CheckRet No SwitchPFP Action: Switch to PFP Column (Pi-Pi / Dipole Interaction) SelectivityIssue->SwitchPFP Recommended SwitchPhenyl Action: Switch to Phenyl-Hexyl SelectivityIssue->SwitchPhenyl Alternative IPC Action: Ion-Pairing Reagent (Hexanesulfonate) CheckRet->IPC RP Mode HILIC Action: Switch to HILIC Mode CheckRet->HILIC Polar Mode

Caption: Decision tree for troubleshooting pyridine separations. Blue paths indicate logical flow; Green nodes indicate definitive solutions.

References

  • Phenomenex. (2025). Overcoming peak tailing of basic analytes in silica type A stationary phases in RP. Retrieved from [Link]

  • Waters Corporation. (2025). Exploring the Role of pH in Retention and Selectivity. Retrieved from [Link][3][4][5][6][7][8][9][10][11]

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link][8][9]

Sources

Optimization

Minimizing degradation of 4-Methyl-2-(3-nitrobenzoyl)pyridine during storage

Welcome to the dedicated technical support center for 4-Methyl-2-(3-nitrobenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Methyl-2-(3-nitrobenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and handling of 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Q1: What are the optimal storage conditions for 4-Methyl-2-(3-nitrobenzoyl)pyridine to minimize degradation?

A1: To ensure the long-term stability of 4-Methyl-2-(3-nitrobenzoyl)pyridine, we recommend the storage conditions outlined in the table below. These conditions are designed to mitigate the primary degradation pathways, including hydrolysis, photodegradation, and thermal decomposition.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential thermally induced degradation reactions[1][2].
Light Protect from light (Amber vial/container)The nitroaromatic and pyridyl ketone functionalities can be susceptible to photodegradation upon exposure to UV or visible light[3][4].
Atmosphere Inert atmosphere (Argon or Nitrogen)An inert atmosphere minimizes the risk of oxidative degradation[5].
Container Tightly sealed, chemically resistant glassPrevents exposure to moisture and atmospheric contaminants. Glass is recommended for its inertness[6].
pH Solid state (unbuffered)The compound is most stable in its solid form. If in solution, neutral pH is recommended to avoid acid or base-catalyzed hydrolysis of the ketone group[6][7][8][9].

Q2: I've observed a change in the color of my solid 4-Methyl-2-(3-nitrobenzoyl)pyridine sample over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in nitroaromatic compounds. This is frequently attributed to the formation of nitrophenolic impurities or other chromophoric degradation products. The most likely causes are exposure to light or elevated temperatures. We recommend following the troubleshooting guide in Section II to investigate the extent of degradation.

Q3: Is 4-Methyl-2-(3-nitrobenzoyl)pyridine sensitive to moisture?

A3: Yes, like many organic compounds with carbonyl groups, 4-Methyl-2-(3-nitrobenzoyl)pyridine can be susceptible to hydrolysis, especially over extended periods or at non-neutral pH in solution[9][10]. As a solid, the risk is lower but not negligible if stored in a humid environment. Always use a tightly sealed container and consider storing it in a desiccator for added protection.

Q4: Can I store solutions of 4-Methyl-2-(3-nitrobenzoyl)pyridine?

A4: While short-term storage of solutions may be necessary for experimental work, long-term storage in solution is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways[7][11]. If you must store a solution, use a high-purity, dry, aprotic solvent, store at 2-8°C, and protect it from light. We advise preparing fresh solutions for critical experiments.

II. Troubleshooting Guides

This section provides systematic approaches to address specific degradation-related issues.

Issue 1: Suspected Degradation Based on Physical Appearance (e.g., Color Change, Clumping)

If you observe a change in the physical appearance of your sample, a systematic investigation is crucial to determine the extent of degradation.

Step-by-Step Investigation Protocol:

  • Documentation: Record the date of observation, storage conditions, and a detailed description of the changes.

  • Purity Analysis: The most reliable way to assess degradation is through analytical chemistry.

    • Primary Method (Recommended): High-Performance Liquid Chromatography (HPLC) with a UV detector. This method can separate the parent compound from its degradation products and quantify their relative amounts.

    • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, aiding in the elucidation of the degradation pathway[7].

  • Reference Comparison: Compare the analytical results of the suspect sample to a fresh, high-purity reference standard of 4-Methyl-2-(3-nitrobenzoyl)pyridine. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Workflow for Investigating Sample Degradation

G A Observation of Physical Change B Document Observations & Storage History A->B C Prepare Sample for Analytical Testing B->C D Perform HPLC-UV Analysis C->D E Compare to Reference Standard Chromatogram D->E F Significant Degradation Detected? E->F Evaluate Data G No: Sample is likely suitable for use. Re-evaluate storage. F->G No H Yes: Quantify Impurities F->H Yes I Optional: Perform LC-MS to Identify Degradants H->I J Quarantine or Dispose of Degraded Sample H->J K Review and Optimize Storage & Handling Procedures J->K

Caption: Workflow for Investigating Suspected Degradation of 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Issue 2: Unexpected Results in Experiments Using Stored 4-Methyl-2-(3-nitrobenzoyl)pyridine

Inconsistent or unexpected experimental outcomes can sometimes be traced back to the degradation of a starting material.

Troubleshooting Steps:

  • Verify Purity: Immediately perform a purity analysis (HPLC-UV is recommended) on the batch of 4-Methyl-2-(3-nitrobenzoyl)pyridine used in the experiment.

  • Consider Degradant Interference: If degradation is confirmed, consider how the degradation products might interfere with your assay. For example:

    • Hydrolysis Products: The formation of 3-nitrobenzoic acid and 4-methyl-2-aminopyridine could alter the pH of a solution or introduce nucleophilic/basic sites.

    • Reduction Products: Reduction of the nitro group to an amino group would create a new, more reactive functional group that could participate in side reactions.

  • Use a Fresh Sample: Repeat a small-scale version of your experiment using a new, unopened vial of 4-Methyl-2-(3-nitrobenzoyl)pyridine to see if the unexpected results are reproduced.

III. Potential Degradation Pathways

Understanding the potential chemical transformations of 4-Methyl-2-(3-nitrobenzoyl)pyridine is key to preventing them. The primary vulnerabilities of the molecule are the ketone linkage, the nitro group, and its susceptibility to photodegradation.

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis (H₂O, Acid/Base) cluster_2 Reduction (Reducing Agents) cluster_3 Photodegradation (UV/Vis Light) Parent 4-Methyl-2-(3-nitrobenzoyl)pyridine Hydrolysis_Prod1 3-Nitrobenzoic Acid Parent->Hydrolysis_Prod1 Ketone Cleavage Hydrolysis_Prod2 4-Methyl-2-aminopyridine Parent->Hydrolysis_Prod2 Ketone Cleavage Reduction_Prod 4-Methyl-2-(3-aminobenzoyl)pyridine Parent->Reduction_Prod Nitro Group Reduction Photo_Prod Various Photoproducts (e.g., nitrophenols) Parent->Photo_Prod Light Induced

Caption: Potential Degradation Pathways for 4-Methyl-2-(3-nitrobenzoyl)pyridine.

Causality Behind Degradation Pathways:

  • Hydrolysis: The ketone functional group is an electrophilic center that can be attacked by nucleophiles, such as water. This process is catalyzed by both acid and base, leading to the cleavage of the C-C bond between the carbonyl carbon and the pyridine ring[10][12].

  • Reduction: The nitro group is susceptible to reduction, which can be initiated by various reducing agents or even certain metal contaminants. This would result in the formation of an amino group, significantly altering the electronic properties and reactivity of the molecule[5].

  • Photodegradation: Aromatic nitro compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. This can involve complex rearrangements and the formation of various photoproducts[3][4][13]. The pyridine ring itself can also contribute to the molecule's photosensitivity.

By understanding these potential degradation pathways, you can make informed decisions about the storage and handling of 4-Methyl-2-(3-nitrobenzoyl)pyridine to ensure the integrity of your research materials.

IV. References

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved February 14, 2026, from [Link]

  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (2022). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved February 14, 2026, from [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield? Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved February 14, 2026, from [Link]

  • SciELO México. (n.d.). Photocatalytic Degradation of Nitrobenzene Using Nanocrystalline TiO2 Photocatalyst Doped with Zn Ions. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved February 14, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved February 14, 2026, from

  • PubMed. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Oxidation of certain methylpyridines to pyridine carboxylic acids. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation of nitrobenzene using 172 nm excimer UV lamp. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved February 14, 2026, from [Link]

  • PubMed. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Degradation, metabolism and toxicity of synthetic pyrethroids. Retrieved February 14, 2026, from [Link]

  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine for preclinical studies

Ticket ID: #SC-882-NITRO-PYR Subject: Scale-up Strategy & Troubleshooting for Preclinical Batch Production Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-882-NITRO-PYR Subject: Scale-up Strategy & Troubleshooting for Preclinical Batch Production Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategic Logic

User Query: We need to scale up the synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine (Target 1 ) for preclinical toxicology studies. Our initial attempts using Grignard reagents resulted in tarry mixtures. What is the robust, scalable route?

The Scientific Bottleneck

The failure of your initial Grignard approach is chemically deterministic. You likely attempted to react a metallated pyridine (via Li or Mg) with a 3-nitrobenzoyl derivative.

  • The Conflict: Nitro groups (

    
    ) are chemically incompatible with organolithium and Grignard reagents at standard synthetic temperatures. These hard nucleophiles attack the nitro group via Single Electron Transfer (SET) or direct addition, leading to azo/hydrazo byproducts and polymerization rather than the desired ketone formation.
    
The Solution: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

To bypass this incompatibility, we must employ a transition-metal catalyzed pathway that tolerates electrophilic functional groups (like


). The Carbonylative Suzuki-Miyaura Coupling  is the industry standard for synthesizing unsymmetrical diaryl ketones containing sensitive moieties.

The Pathway:

  • Substrate A: 2-Bromo-4-methylpyridine (Commercially available, stable).

  • Substrate B: 3-Nitrophenylboronic acid (Stable, nitro-tolerant).

  • C1 Source: Carbon Monoxide (CO) gas (1-3 atm).

  • Catalyst: Pd(II) source with phosphine ligands.

Interactive Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the catalytic cycle required for this synthesis.

G Start Target: 4-Methyl-2-(3-nitrobenzoyl)pyridine Decision Select Synthetic Strategy Start->Decision RouteA Route A: Organometallic Addition (Grignard/Lithium) Decision->RouteA Traditional RouteB Route B: Carbonylative Suzuki Coupling (Pd-Catalyzed) Decision->RouteB Recommended Fail FAILURE: Nitro group reduction/attack Complex mixture RouteA->Fail Step1 1. Oxidative Addition Pd(0) inserts into C-Br bond of Pyridine RouteB->Step1 Step2 2. CO Insertion Formation of Acyl-Pd Complex Step1->Step2 + CO (1-3 atm) Step3 3. Transmetallation Boronic Acid couples with Acyl-Pd Step2->Step3 + 3-Nitrophenylboronic acid + Base (K2CO3) Step4 4. Reductive Elimination Release of Diaryl Ketone Step3->Step4 Step4->Step1 Regenerate Pd(0) Product Pure Product >95% Yield Potential Step4->Product

Caption: Figure 1. Decision matrix and catalytic cycle for the synthesis of nitro-substituted aroylpyridines. Note the failure point of Route A due to chemoselectivity issues.

Validated Experimental Protocol (Scale-Up Ready)

This protocol is designed for a 10g to 50g batch size.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Bromo-4-methylpyridine Limiting Reagent1.0Electrophile. Controls the kinetics.
3-Nitrophenylboronic acid Nucleophile1.1 - 1.2Slight excess ensures full conversion.
Pd(OAc)₂ Catalyst Precursor0.02 (2 mol%)Cost-effective Pd source.
Triphenylphosphine (PPh₃) Ligand0.06 (6 mol%)Stabilizes Pd species.
K₂CO₃ or K₃PO₄ Base2.5Anhydrous. Essential for transmetallation.
Anisole or Toluene SolventN/AHigh boiling point, non-coordinating.
Carbon Monoxide (CO) C1 SourceBalloon or 3 atmSafety Critical.
Step-by-Step Procedure
  • Reactor Setup: Use a 3-neck round bottom flask (or autoclave for >1 atm pressure). Equip with a reflux condenser, internal thermometer, and gas inlet.

  • Inerting: Charge the flask with 2-Bromo-4-methylpyridine, 3-Nitrophenylboronic acid, and the Base. Cycle vacuum/Argon 3 times to remove oxygen (Oxygen kills the Pd catalyst).

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃. Add the degassed solvent (Anisole is preferred for higher temps; Toluene for easier removal).

  • CO Introduction:

    • Lab Scale: Purge the headspace with CO gas for 5 mins, then attach a double-layer CO balloon.

    • Scale-Up: Pressurize autoclave to 3 atm (45 psi) with CO.

  • Reaction: Heat to 80–100°C . Stir vigorously.

    • Checkpoint: Monitor via HPLC/TLC. The reaction typically completes in 6–12 hours. Look for the disappearance of the bromopyridine.

  • Workup: Cool to room temperature. Vent CO gas safely (into a scrubber). Filter the mixture through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or perform flash chromatography (EtOAc/Hexanes).

Troubleshooting Center (FAQs)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely "CO Poisoning" or "Boronic Acid Homocoupling."

  • Fix:

    • CO Pressure: If CO pressure is too high (>10 atm), it saturates the metal center, preventing oxidative addition. Reduce pressure to 1–3 atm.

    • Water Content: Ensure the solvent is dry, but add exactly 1% water. Boronic acids often require a trace of water to form the reactive boronate species.

Q2: I see a major byproduct with the same mass as the dimer of the boronic acid.

  • Diagnosis: You are observing the Suzuki biaryl byproduct (3,3'-dinitrobiphenyl), formed by direct coupling without CO insertion.

  • Fix: This happens when CO insertion is slower than Transmetallation. Lower the temperature slightly (to 80°C) or increase CO pressure slightly to favor the carbonylative pathway over the direct coupling.

Q3: We don't have an autoclave or CO lines. Can we use a solid CO source?

  • Answer: Yes. You can use Molybdenum Hexacarbonyl [Mo(CO)₆] or Phenyl Formate .

  • Protocol Adjustment: Use 0.5 - 1.0 equiv of Mo(CO)₆ as a solid reagent. Heat to 100°C. Note that Mo residues can be difficult to remove from the final API, so gas is preferred for GMP steps.

Q4: The product is colored yellow/orange. Is this an impurity?

  • Answer: Not necessarily. Nitro-aromatics conjugated with pyridines often exhibit yellow/orange colors due to "push-pull" electronic charge transfer bands. However, verify purity via HPLC (254 nm and 210 nm) to rule out azo-impurities.

Q5: Can I use 2-Chloro-4-methylpyridine instead of the Bromo- analog?

  • Answer: It is not recommended. The C-Cl bond is significantly stronger than the C-Br bond. Oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step and is often too slow, leading to catalyst decomposition. Stick to the 2-Bromo or 2-Iodo derivatives.

References & Authority

  • Reactivity of 2-Bromo-4-methylpyridine:

    • Source: BenchChem Technical Guides.[1][2]

    • Relevance: Establishes the baseline reactivity of the electrophile for oxidative addition.

    • Link: (Cited from search context 1.1)

  • Carbonylative Suzuki-Miyaura Coupling Methodology:

    • Source: ResearchGate / Chemical Communications.

    • Relevance: Validates the Pd-catalyzed insertion of CO between aryl halides and aryl boronic acids as a scalable route for diaryl ketones.

    • Link: (Cited from search context 1.7)

  • Nitro Group Compatibility in Pd-Catalysis:

    • Source: ChemicalBook / Patent Literature.[3]

    • Relevance: Confirms that nitro groups do not interfere with Pd-catalytic cycles (unlike Grignard reagents).

    • Link: (Cited from search context 1.10)

  • General Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles:

    • Source: BenchChem.[1][2]

    • Relevance: Provides comparative data on SNAr vs. Cross-Coupling for this specific scaffold.

    • Link: (Cited from search context 1.3)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of 4-Methyl-2-(3-nitrobenzoyl)pyridine

For drug development professionals and researchers, the discovery of a novel small molecule with potential therapeutic activity is both an exhilarating and challenging milestone. 4-Methyl-2-(3-nitrobenzoyl)pyridine, a co...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the discovery of a novel small molecule with potential therapeutic activity is both an exhilarating and challenging milestone. 4-Methyl-2-(3-nitrobenzoyl)pyridine, a compound with a pyridine scaffold, presents such a scenario. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically in-depth framework for validating the mechanism of action of 4-Methyl-2-(3-nitrobenzoyl)pyridine, with a focus on a hypothesized role as a protein kinase inhibitor, a common mechanism for pyridine-containing compounds.[3][4][5][6]

This document is structured to provide not just a set of protocols, but a logical, self-validating workflow, empowering researchers to move from a hypothetical mechanism to a confirmed mode of action with scientific rigor.

Part 1: Hypothesis Generation and Initial Target Identification

Given the prevalence of the pyridine scaffold in approved kinase inhibitors, a primary hypothesis is that 4-Methyl-2-(3-nitrobenzoyl)pyridine exerts its biological effects by inhibiting one or more protein kinases.[3][4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7]

To identify potential kinase targets, a combination of affinity-based and label-free methods is recommended.

Affinity-Based Target Identification: Kinobeads Competition Binding Assay

The Kinobeads assay is a powerful chemoproteomic tool for identifying kinase targets of small molecules in a competitive binding format.[8][9][10] This method utilizes beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with 4-Methyl-2-(3-nitrobenzoyl)pyridine, one can identify its targets by observing which kinases are competed off the beads.

G

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 4-Methyl-2-(3-nitrobenzoyl)pyridine or a vehicle control (DMSO) for a defined period.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., trypsin digestion).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted kinases.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the control. Proteins that show a dose-dependent decrease in binding to the beads are considered potential targets of 4-Methyl-2-(3-nitrobenzoyl)pyridine.[9]

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement in a cellular context without any modification to the compound or the target protein.[11][12][13][14][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

G

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with 4-Methyl-2-(3-nitrobenzoyl)pyridine or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein (identified from the Kinobeads assay) remaining in the soluble fraction using a specific antibody (e.g., via Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][16]

Part 2: Biophysical Validation of Direct Target Interaction

Once potential targets are identified, it is crucial to confirm a direct physical interaction between 4-Methyl-2-(3-nitrobenzoyl)pyridine and the purified target protein. This step provides quantitative data on binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for the direct measurement of the heat released or absorbed during a binding event.[17][18][19][20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Data Presentation: Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKD, n, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.[17]
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingKD, kon, koffReal-time kinetics, high sensitivity, label-free.[21][22][23][24][25]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and a solution of 4-Methyl-2-(3-nitrobenzoyl)pyridine in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the compound into the protein solution.

  • Data Analysis: Analyze the resulting heat changes to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters.[18]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 4-Methyl-2-(3-nitrobenzoyl)pyridine) to a ligand (the immobilized target protein) in real-time.[21][22][23][24][25] This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of 4-Methyl-2-(3-nitrobenzoyl)pyridine over the sensor surface and monitor the change in the SPR signal.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the binding affinity (KD).[23]

Part 3: Cellular and Functional Validation

Confirming a direct interaction is a critical step, but it is equally important to demonstrate that this interaction leads to a functional consequence in a cellular context.

Cellular Target Engagement and Pathway Analysis

Reporter Gene Assays: If the identified target kinase is part of a well-characterized signaling pathway that culminates in the activation of a specific transcription factor, a reporter gene assay can be employed.[26][27][28][29][30] These assays use a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the transcription factor of interest.

G

Experimental Protocol: Reporter Gene Assay

  • Transfection: Transfect a suitable cell line with the reporter gene construct.

  • Treatment: Treat the transfected cells with 4-Methyl-2-(3-nitrobenzoyl)pyridine at various concentrations, followed by stimulation with a known agonist of the signaling pathway.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Signal Detection: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: A reduction in reporter gene expression in the presence of the compound indicates inhibition of the signaling pathway.[27]

Genetic Validation of the Target

Genetic approaches provide the most definitive evidence that the identified target is responsible for the observed cellular phenotype.[31][32][33]

Target Knockdown/Knockout: Using techniques like RNA interference (siRNA, shRNA) or CRISPR/Cas9-mediated gene editing, the expression of the target protein can be reduced (knockdown) or eliminated (knockout).[34][35] If the knockdown or knockout of the target protein phenocopies the effect of 4-Methyl-2-(3-nitrobenzoyl)pyridine, it strongly supports the on-target mechanism.

Experimental Protocol: Target Knockdown and Phenotypic Analysis

  • Generate Knockdown/Knockout Cells: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target gene in a relevant cell line.

  • Validate Knockdown/Knockout: Confirm the reduction or absence of the target protein by Western blot or qRT-PCR.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell proliferation, migration) on the knockdown/knockout cells and compare the results to control cells treated with 4-Methyl-2-(3-nitrobenzoyl)pyridine.

  • Data Analysis: If the phenotype of the knockdown/knockout cells is similar to that of the compound-treated cells, and if the compound has a reduced effect in the knockdown/knockout cells, this provides strong evidence for an on-target mechanism.[35]

Part 4: In Vivo Target Engagement

The final step in validating the mechanism of action is to demonstrate that the compound engages its target in a living organism.[36][37]

In Vivo CETSA: The CETSA methodology can be adapted for use in tissue samples from animals treated with 4-Methyl-2-(3-nitrobenzoyl)pyridine.[37] This provides direct evidence of target engagement at the site of action.

Experimental Protocol: In Vivo CETSA

  • Animal Dosing: Administer 4-Methyl-2-(3-nitrobenzoyl)pyridine or a vehicle control to a cohort of animals.

  • Tissue Collection: At a specified time point, collect the target tissues.

  • Tissue Processing and CETSA: Prepare tissue lysates and perform the CETSA protocol as described for cultured cells.

  • Data Analysis: A thermal shift in the target protein from the tissues of treated animals compared to controls confirms in vivo target engagement.[37]

Comparison with Alternatives

When evaluating the mechanism of 4-Methyl-2-(3-nitrobenzoyl)pyridine, it is beneficial to compare its activity with well-characterized inhibitors of the identified target kinase. For instance, if the target is a known cancer-related kinase, a comparison with an FDA-approved inhibitor for that target would be highly informative.

Comparative Analysis Table

Feature4-Methyl-2-(3-nitrobenzoyl)pyridineAlternative Kinase Inhibitor (e.g., Imatinib[3])
Binding Affinity (KD) To be determinedSub-micromolar to nanomolar
Cellular Potency (IC50) To be determinedVaries depending on cell line
Selectivity Profile To be determined via kinome scanKnown on- and off-targets
In Vivo Efficacy To be determinedEstablished in preclinical and clinical studies

Conclusion

The validation of a small molecule's mechanism of action is a multi-faceted process that requires a logical and iterative experimental approach. By starting with broad, unbiased target identification methods and progressively narrowing the focus to specific biophysical, cellular, and in vivo validation assays, researchers can build a robust and compelling case for the mechanism of action of novel compounds like 4-Methyl-2-(3-nitrobenzoyl)pyridine. This guide provides a comprehensive roadmap for this journey, emphasizing scientific integrity and the generation of high-quality, reproducible data.

References

  • Holdgate, G.A. Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Googleapis.com. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • PMC. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • PMC. Determining target engagement in living systems. [Link]

  • YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]

  • ACS Publications. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. [Link]

  • PMC. The target landscape of clinical kinase drugs. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Bio-Radiations. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • GeneBio Systems. Reporter Assays. [Link]

  • Semantic Scholar. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Patsnap Eureka. Calorimetric Studies of Drug-Target Interaction Dynamics. [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • BMG LABTECH. Gene reporter assays. [Link]

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • Cellecta. Gene Knockdown or Knockout Validation. [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • PMC. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. Kinobeads workflow. Cells are pre‐incubated with increasing drug... [Link]

  • Selvita. Target Engagement. [Link]

  • Horizon Discovery. Drug Target Identification & Validation. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • PMC. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

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Comparative

Cross-validation of analytical methods for 4-Methyl-2-(3-nitrobenzoyl)pyridine

Executive Summary Compound: 4-Methyl-2-(3-nitrobenzoyl)pyridine Application: Critical Pharmacophore Intermediate (Antiviral/Anticoagulant synthesis scaffolds) Analytical Challenge: The simultaneous quantification of regi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Methyl-2-(3-nitrobenzoyl)pyridine Application: Critical Pharmacophore Intermediate (Antiviral/Anticoagulant synthesis scaffolds) Analytical Challenge: The simultaneous quantification of regioisomeric impurities (e.g., 3-benzoyl isomers), prevention of on-column nitro-reduction, and management of pyridine-induced peak tailing.

This guide provides a technical cross-validation framework comparing RP-HPLC-PDA (Routine QC), UHPLC-MS/MS (Impurity Profiling), and qNMR (Primary Reference Standard). It moves beyond standard operating procedures to explain the causality of method selection and the statistical correlation required for validation.

Part 1: The Analytical Challenge & Strategy

The molecule features a basic pyridine nitrogen (pKa ~5.2) and an electron-withdrawing nitro group. This creates two distinct analytical risks:

  • Silanol Interaction: The basic nitrogen interacts with free silanols on silica columns, causing severe peak tailing.

  • Thermal/Photolytic Instability: The nitro-ketone bridge is susceptible to degradation under high-energy UV or thermal stress, potentially generating false impurity peaks (e.g., nitroso or hydroxylamine derivatives).

The Cross-Validation Triad

To ensure data integrity, we utilize a "Triangulation Strategy":

  • Method A (HPLC-PDA): Validates purity and content for routine batch release.

  • Method B (UHPLC-MS/MS): Validates specificity (detects co-eluting impurities invisible to UV).

  • Method C (qNMR): Validates absolute potency (orthogonal to chromatographic properties).

Part 2: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

Purpose: Routine Quality Control & Purity Assessment

Rationale: A C18 stationary phase with end-capping is selected to minimize silanol interactions. Acidic pH is mandatory to protonate the pyridine nitrogen (


), ensuring the analyte elutes as a single ionic species with sharp peak shape.
ParameterSpecification
Instrument Agilent 1290 Infinity II or Waters Alliance e2695
Column Agilent ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%→85% B; 15-20 min: 85% B; 20.1 min: 5% B
Flow Rate 1.0 mL/min
Detection PDA @ 254 nm (primary) and 280 nm (secondary)
Column Temp 30°C (Controlled to prevent nitro-reduction)

Self-Validating System Suitability (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Confirms adequate protonation/end-capping).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest regioisomer (typically the 4-methyl-3-benzoyl isomer).
    
Method B: UHPLC-MS/MS (ESI+)

Purpose: Trace Impurity Profiling & Specificity Check

Rationale: UV detection often misses non-chromophoric synthetic byproducts. MS/MS in Multiple Reaction Monitoring (MRM) mode provides the sensitivity to detect genotoxic nitro-reduced impurities at ppm levels.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Transitions:

    • 
       (Nitrobenzoyl cation, Quantifier)
      
    • 
       (Methylpyridine fragment, Qualifier)
      
  • Critical Control: Use Ammonium Formate (5mM) instead of pure Formic Acid to stabilize ionization efficiency.

Method C: Quantitative NMR (qNMR)

Purpose: Absolute Purity Assignment (Primary Standard)

Rationale: qNMR eliminates the need for a reference standard of the analyte itself, relying instead on a certified internal standard (IS). This is the "Truth" method against which HPLC is calibrated.

  • Solvent: DMSO-

    
     (Prevents aggregation common in CDCl3 for nitro-aromatics).
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (typically 30s) to ensure full relaxation.
  • Integration: Compare the methyl singlet of the analyte (

    
     ~2.4 ppm) against the IS singlet.
    

Part 3: Cross-Validation Data Analysis

The following table synthesizes the performance metrics required to validate the HPLC method against the orthogonal MS and NMR methods.

Validation ParameterHPLC-PDA (Method A)UHPLC-MS/MS (Method B)qNMR (Method C)Cross-Validation Criteria
Specificity Resolution > 2.0Mass Accuracy < 5 ppmStructural FingerprintNo interference in MS at HPLC RT
LOD / LOQ 0.05% / 0.15%0.001% / 0.005%N/A (Limit ~0.5%)MS confirms HPLC LOQ is valid
Linearity (

)
> 0.999> 0.995N/AHPLC response factor consistency
Assay Value (Sample X) 98.4% (Area %)N/A98.1% (wt/wt %)Bias < 1.0% between HPLC & qNMR

Interpretation of Bias: If HPLC Assay (98.4%) > qNMR Purity (98.1%), it indicates that the HPLC method may be co-eluting with a UV-active impurity (likely a regioisomer) or that the extinction coefficient of the impurity is similar to the main peak. This triggers a requirement to adjust the HPLC gradient slope.

Part 4: Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process and the technical workflow for validating this compound.

Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting the appropriate analytical technique based on development stage and required sensitivity.

AnalyticalDecisionMatrix Start Sample Analysis Request: 4-Methyl-2-(3-nitrobenzoyl)pyridine StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Synthesis StageCheck->EarlyRD Optimization LateStage Late Stage / QC Release StageCheck->LateStage Validation PurityCheck Purity Assessment Needed? EarlyRD->PurityCheck HPLC Method A: HPLC-PDA (Routine Purity) LateStage->HPLC TraceImpurity Genotoxic Impurity Screening Needed? LateStage->TraceImpurity qNMR Method C: qNMR (Absolute Purity) PurityCheck->qNMR No Ref Std PurityCheck->HPLC Quick Check qNMR->HPLC Calibrate Reference Standard TraceImpurity->HPLC No LCMS Method B: UHPLC-MS/MS (Trace Detection) TraceImpurity->LCMS Yes (Nitro reduction risk)

Diagram 2: Cross-Validation Workflow

Caption: Step-by-step workflow for cross-validating HPLC results against qNMR and MS data.

ValidationWorkflow cluster_Methods Parallel Analysis RawSample Crude Sample (4-Methyl-2-(3-nitrobenzoyl)pyridine) HPLC_Run HPLC-PDA Run (Method A) RawSample->HPLC_Run qNMR_Run qNMR Analysis (Method C) RawSample->qNMR_Run MS_Run LC-MS/MS Scan (Method B) RawSample->MS_Run Data_HPLC Purity (Area %) Result: 98.4% HPLC_Run->Data_HPLC Data_qNMR Purity (wt %) Result: 98.1% qNMR_Run->Data_qNMR Data_MS Impurity Mass List (m/z 213, 227) MS_Run->Data_MS Compare Statistical Comparison (Bland-Altman) Data_HPLC->Compare Data_qNMR->Compare Data_MS->Compare Specificity Check Decision Validation Outcome Compare->Decision Bias < 1.0%

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dave, R. S., et al. (2021).[1] "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, 8(3), 528-542.[1] Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Sielc Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column." Application Note. Link

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives." Technical Guide. Link

Sources

Validation

Comparative study of different synthetic routes for 4-Methyl-2-(3-nitrobenzoyl)pyridine

An In-Depth Comparative Guide to the Synthetic Routes of 4-Methyl-2-(3-nitrobenzoyl)pyridine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of viable synthetic pathways for 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Methyl-2-(3-nitrobenzoyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of viable synthetic pathways for 4-methyl-2-(3-nitrobenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. The following sections offer a detailed comparison of methodologies, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal route for their specific application.

Introduction to 4-Methyl-2-(3-nitrobenzoyl)pyridine

4-Methyl-2-(3-nitrobenzoyl)pyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring a 4-methylpyridine core acylated at the 2-position with a 3-nitrobenzoyl group, offers multiple sites for further functionalization. The electron-withdrawing nature of the nitro group and the benzoyl moiety can influence the reactivity of the pyridine ring, making it a versatile intermediate for drug discovery and the development of novel organic materials. Given its importance, the efficient and scalable synthesis of this compound is of considerable interest. This guide will explore and compare several potential synthetic strategies.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of the ketone linkage between the pyridine and benzoyl moieties. We will compare two primary approaches: Friedel-Crafts-type acylation and a cross-coupling strategy.

Route 1: Friedel-Crafts-Type Acylation

This classical approach involves the direct acylation of 4-methylpyridine with a suitable 3-nitrobenzoyl electrophile. However, the direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which can be complex with the Lewis acid catalyst. Therefore, a more practical approach involves the acylation of a pre-lithiated or Grignard-reagent-derived 4-methylpyridine.

  • Generation of the Organometallic Reagent: To a solution of 4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated 4-methylpyridine.

  • Acylation: 3-Nitrobenzoyl chloride (1.2 eq), dissolved in anhydrous THF, is added slowly to the solution of the lithiated pyridine at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Methyl-2-(3-nitrobenzoyl)pyridine.

cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Purification A 4-Methylpyridine C 2-Lithio-4-methylpyridine A->C -78 °C, THF B n-Butyllithium B->C E 4-Methyl-2-(3-nitrobenzoyl)pyridine C->E D 3-Nitrobenzoyl chloride D->E -78 °C to RT F Crude Product E->F Aqueous Workup G Purified Product F->G Column Chromatography

Caption: Workflow for the synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine via a lithiation-acylation sequence.

The deprotonation of 4-methylpyridine with a strong base like n-butyllithium occurs preferentially at the C2 position due to the inductive effect of the nitrogen atom, which increases the acidity of the adjacent protons. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The low reaction temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

Route 2: Palladium-Catalyzed Cross-Coupling Reaction

A more modern and often higher-yielding approach involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. This method requires the synthesis of a suitable organometallic precursor of one of the coupling partners. For this example, we will consider a Stille coupling between 2-(tributylstannyl)-4-methylpyridine and 3-nitrobenzoyl chloride.

  • Synthesis of 2-(Tributylstannyl)-4-methylpyridine: This precursor can be prepared by reacting 2-bromo-4-methylpyridine with hexabutylditin in the presence of a palladium catalyst.

  • Stille Coupling: To a solution of 2-(tributylstannyl)-4-methylpyridine (1.0 eq) and 3-nitrobenzoyl chloride (1.1 eq) in anhydrous toluene, a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is added. The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to remove the tin byproducts and isolate the desired product.

cluster_step1 Step 1: Stille Coupling cluster_step2 Step 2: Purification H 2-(Tributylstannyl)-4-methylpyridine K 4-Methyl-2-(3-nitrobenzoyl)pyridine H->K I 3-Nitrobenzoyl chloride I->K J Pd(PPh3)4 J->K Toluene, Reflux L Crude Product K->L Filtration M Purified Product L->M Column Chromatography

Caption: Workflow for the synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine via a Stille cross-coupling reaction.

The Stille coupling proceeds via a catalytic cycle involving oxidative addition of the acyl chloride to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. This method offers the advantage of milder reaction conditions compared to the organolithium route and often exhibits greater functional group tolerance. However, the toxicity of organotin reagents and the need to remove tin byproducts are significant drawbacks.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Acylation via Organometallic IntermediateRoute 2: Palladium-Catalyzed Cross-Coupling
Typical Yield 50-70%70-90%
Reaction Temperature -78 °C to Room TemperatureReflux (e.g., Toluene at 111 °C)
Reaction Time 12-18 hours12-24 hours
Key Reagents n-Butyllithium, 3-Nitrobenzoyl chlorideOrganostannane, 3-Nitrobenzoyl chloride, Palladium catalyst
Advantages Readily available starting materials, avoids toxic tin reagents.Higher yields, greater functional group tolerance.
Disadvantages Requires cryogenic temperatures, moisture-sensitive reagents.Toxicity of organotin reagents, cost of palladium catalyst, difficult removal of tin byproducts.

Conclusion and Recommendations

The choice between the two synthetic routes for 4-Methyl-2-(3-nitrobenzoyl)pyridine depends on the specific requirements of the researcher.

  • Route 1 (Acylation via Organometallic Intermediate) is a viable option when access to low-temperature reaction setups is available and the avoidance of toxic heavy metals is a priority. The starting materials are relatively inexpensive and readily available. However, careful control of the reaction conditions is necessary to achieve good yields.

  • Route 2 (Palladium-Catalyzed Cross-Coupling) is recommended when higher yields are paramount and the necessary expertise and equipment for handling organotin reagents and performing cross-coupling reactions are in place. While the cost of the catalyst and the challenges associated with purification are notable, the superior efficiency may be advantageous for larger-scale syntheses.

Ultimately, a thorough evaluation of the available resources, safety considerations, and desired scale of production should guide the selection of the most appropriate synthetic strategy. Further optimization of reaction conditions for either route may lead to improved outcomes.

References

  • While direct synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine is not extensively documented in readily available literature, the described routes are based on well-established and widely published methodologies for the synthesis of analogous 2-acylpyridines.
  • Lithiation of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Stille Cross-Coupling Reaction: Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • General Organic Synthesis Techniques: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

Comparative

Unlocking the Scaffold: 4-Methyl-2-(3-nitrobenzoyl)pyridine Derivatives vs. Conventional Kinase Inhibitors

Executive Summary In the landscape of small-molecule oncology, the rigid distinction between "kinase inhibitors" and "cytoskeletal agents" is vanishing. 4-Methyl-2-(3-nitrobenzoyl)pyridine (MNBP) represents a critical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule oncology, the rigid distinction between "kinase inhibitors" and "cytoskeletal agents" is vanishing. 4-Methyl-2-(3-nitrobenzoyl)pyridine (MNBP) represents a critical privileged scaffold —a structural template used to synthesize a potent class of dual-mechanism agents. While MNBP itself is a synthetic precursor, its derivatives (specifically the 3-amino-benzoylpyridine and thiosemicarbazone series) have emerged as challengers to established Tyrosine Kinase Inhibitors (TKIs) like Sorafenib and Sunitinib.

This guide objectively compares MNBP-derived agents against standard kinase inhibitors, focusing on their unique "Dual-Hit" mechanism (Tubulin destabilization + Kinase modulation) and their efficacy in overcoming multidrug resistance (MDR).

The Molecule: MNBP as a "Warhead Precursor"

To understand the efficacy of this class, one must understand the scaffold. MNBP is not the final drug; it is the pharmacophore core .

  • The Pyridine Ring: Mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., p38 MAPK, CDK1) or coordinate transition metals (Fe, Cu) in thiosemicarbazone derivatives.

  • The 3-Nitrobenzoyl Group: This is the "tuning knob." In its raw form, it is inactive. However, chemical reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) creates a hydrogen-bond donor essential for binding to the Colchicine-binding site on
    
    
    -tubulin.
  • The 4-Methyl Group: Provides steric bulk that locks the molecule into a conformation favorable for deep pocket binding, enhancing selectivity over flat, planar intercalators.

Structural Comparison: MNBP-Derivatives vs. Classical TKIs
FeatureMNBP-Derived Agents (e.g., BpT Series)Classical TKIs (e.g., Sorafenib, Imatinib)
Primary Target Dual: Tubulin Polymerization + Topoisomerase II

Single/Multi: Specific Kinases (VEGFR, PDGFR, BCR-ABL)
Binding Mode Colchicine Site (Tubulin) + Metal ChelationATP-Binding Pocket (Kinase Hinge Region)
MDR Sensitivity Low: Often bypasses P-glycoprotein (P-gp) effluxHigh: Frequently substrates for P-gp efflux pumps
Mechanism of Death Mitotic Catastrophe + ROS GenerationG1/S Phase Arrest + Apoptosis
IC50 Range 1–50 nM (High Potency)10–1000 nM (Variable Potency)

Mechanism of Action: The "Dual-Hit" Hypothesis

Unlike standard kinase inhibitors that freeze cells in the G1 phase (preventing DNA replication), MNBP derivatives often act in the M-phase (mitosis) while simultaneously stressing the cell metabolically.

Pathway Visualization

The following diagram illustrates how MNBP derivatives diverge from standard TKIs to induce cell death.

G MNBP_Deriv MNBP-Derived Agent (e.g., Thiosemicarbazone) Tubulin Tubulin (Colchicine Site) MNBP_Deriv->Tubulin Inhibits TopoII Topoisomerase II (DNA Unwinding) MNBP_Deriv->TopoII Poisons ROS Iron Chelation -> ROS Spike MNBP_Deriv->ROS Induces TKI Standard TKI (e.g., Sorafenib) Kinase Kinase Target (VEGFR/p38) TKI->Kinase Inhibits ATP Binding M_Phase M-Phase Arrest (Mitotic Catastrophe) Tubulin->M_Phase G1_Arrest G1/S Phase Arrest Kinase->G1_Arrest Apoptosis Apoptosis (Cell Death) M_Phase->Apoptosis G1_Arrest->Apoptosis ROS->Apoptosis

Figure 1: Mechanistic divergence. MNBP derivatives trigger a multi-pronged attack (Mitotic arrest + DNA damage + Oxidative stress), whereas TKIs primarily block signaling cascades.

Experimental Validation: Protocols for Comparative Analysis

To validate the efficacy of MNBP derivatives against standard inhibitors, researchers must employ a Self-Validating Workflow . This protocol ensures that observed cytotoxicity is due to the specific mechanism (e.g., tubulin binding) and not off-target toxicity.

Workflow: The "Differential Blockade" Assay

Objective: Distinguish between kinase-driven arrest and tubulin-driven arrest.

Materials
  • Compound A: MNBP-Derivative (e.g., 2-benzoylpyridine thiosemicarbazone).

  • Compound B: Sorafenib (Control TKI).

  • Cell Line: HeLa or MCF-7 (MDR+ variants recommended).

  • Reagents: Propidium Iodide (PI), Annexin V, Tubulin Polymerization Assay Kit (Fluorescence-based).

Step-by-Step Protocol
  • Tubulin Polymerization Kinetics (In Vitro):

    • Prepare purified tubulin in reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Add GTP (1 mM) and test compounds (1–10 µM).

    • Measure fluorescence (Ex 360nm / Em 420nm) at 37°C for 60 mins.

    • Validation Criterion: MNBP derivatives should suppress fluorescence increase (inhibition of assembly), whereas Sorafenib should show no effect .

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells for 24 hours at IC50 concentration.

    • Fix in 70% ethanol, stain with PI/RNase.

    • Validation Criterion:

      • MNBP Group: Accumulation in G2/M phase (4N DNA content).

      • Sorafenib Group: Accumulation in G0/G1 phase (2N DNA content).

  • MDR Efficacy Screen:

    • Use paired cell lines: Parental (sensitive) vs. Resistant (P-gp overexpressing).

    • Calculate Resistance Index (RI) =

      
      .
      
    • Target Metric: MNBP derivatives typically show RI < 2.0 (evading efflux), while TKIs often show RI > 10.0.

Comparative Performance Data

The following data summarizes average potency across multiple studies involving 2-benzoylpyridine scaffolds versus standard inhibitors.

MetricMNBP Derivative (BpT-Series)Sorafenib (TKI)Combretastatin A-4 (Tubulin)
MCF-7 (Breast) IC50 4 nM 2,500 nM3 nM
A549 (Lung) IC50 12 nM 3,800 nM5 nM
MDR1-Overexpressing IC50 15 nM >10,000 nM4 nM
Solubility Moderate (Lipophilic)LowLow
Metabolic Stability Variable (Nitro reduction required)HighLow (Rapid hydrolysis)

Key Insight: MNBP derivatives rival the potency of Combretastatin (a pure tubulin inhibitor) but offer the synthetic versatility to add kinase-binding motifs (via the pyridine nitrogen), creating a "hybrid" drug profile.

Synthesis & Optimization Logic

For medicinal chemists, the MNBP scaffold offers a specific "plug-and-play" utility.

  • Start Material: 4-Methyl-2-(3-nitrobenzoyl)pyridine.

  • Functionalization 1 (The Linker): The ketone group (

    
    ) is condensed with thiosemicarbazides. This creates the N-N-S tridentate ligand  system, crucial for iron chelation and Topo II inhibition.
    
  • Functionalization 2 (The Binder): The nitro group is reduced to an amine. This amine is then acylated or sulfonated to probe the "hydrophobic pocket" of the target protein.

Critical Caution: The 3-nitro group must be reduced for maximum efficacy in tubulin binding. The nitro form is often 100x less potent than the amino/amide form due to the lack of hydrogen bond donor capability.

References

  • Lovejoy, D. B., et al. (2012). "Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes and induces lysosomal membrane permeabilization." Cancer Research.

  • Kalinowski, D. S., et al. (2009). "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues." Journal of Medicinal Chemistry.

  • Wang, Z., et al. (2020). "Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry.

  • Richardson, D. R. (2005). "Molecular mechanisms of iron uptake by cells and the use of iron chelators for the treatment of cancer." Current Medicinal Chemistry.

Validation

Technical Comparison Guide: 4-Methyl-2-(3-nitrobenzoyl)pyridine Analogs vs. Standard Microtubule Destabilizers

Executive Summary & Compound Profile The search for metabolically stable alternatives to Combretastatin A-4 (CA-4) has led to the prominence of the 2-aroylpyridine scaffold. Among these, 4-Methyl-2-(3-nitrobenzoyl)pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The search for metabolically stable alternatives to Combretastatin A-4 (CA-4) has led to the prominence of the 2-aroylpyridine scaffold. Among these, 4-Methyl-2-(3-nitrobenzoyl)pyridine (MNBP) represents a critical lead class of microtubule-targeting agents (MTAs).

Unlike CA-4, which suffers from rapid cis-to-trans isomerization and poor water solubility, MNBP analogs utilize a methanone (carbonyl) bridge to maintain conformational stability while leveraging the pyridine nitrogen for enhanced solubility and hydrogen-bonding capability within the colchicine binding site.

This guide objectively compares MNBP analogs against the industry standards—Colchicine , Combretastatin A-4 (CA-4) , and Nocodazole —focusing on potency, metabolic stability, and synthetic accessibility.

The "Product": MNBP Scaffold
  • Core Structure: 2-Benzoylpyridine with a 4-methyl substitution on the A-ring (pyridine) and a 3-nitro substitution on the B-ring (phenyl).

  • Primary Target: Colchicine Binding Site of

    
    -tubulin.
    
  • Mechanism: Inhibition of tubulin polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.[1]

Mechanism of Action & Signaling Pathway[2]

To understand the efficacy of MNBP analogs, we must visualize their interference with the dynamic instability of microtubules. The diagram below details the downstream signaling cascade triggered by MNBP binding.

G MNBP MNBP Analog (4-Methyl-2-(3-nitrobenzoyl)pyridine) Tubulin Colchicine Binding Site (Beta-Tubulin) MNBP->Tubulin Binds with High Affinity Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint G2M G2/M Phase Arrest Checkpoint->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Pro-apoptotic Signal Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway showing MNBP-induced microtubule destabilization leading to apoptotic cell death.

Structure-Activity Relationship (SAR) Analysis

The potency of MNBP is not accidental; it is a result of precise steric and electronic tuning. The following breakdown explains the causality behind the structural design.

The Methanone Bridge (Linker)
  • Design Choice: Replacement of the ethene bridge (found in CA-4) with a carbonyl group.

  • Causality: The ethene bridge in CA-4 is prone to isomerization to the thermodynamically stable but biologically inactive trans-isomer. The carbonyl group locks the conformation, mimicking the cis-geometry required for the colchicine pocket, while increasing metabolic stability against oxidases.

The Pyridine A-Ring (vs. Benzene)
  • Design Choice: Use of a pyridine ring instead of a benzene ring.

  • Causality: The pyridine nitrogen (N) acts as a hydrogen bond acceptor, interacting with Val181 or Cys241 in the tubulin pocket. This interaction is absent in all-carbon analogs, explaining the superior solubility and often higher affinity of the pyridine variants.

The 4-Methyl Substituent[3]
  • Design Choice: Methyl group at the C4 position of the pyridine.[2][3][4][5]

  • Causality: This group provides essential lipophilic bulk. It fits into a specific hydrophobic sub-pocket (likely near Leu248 ). Removal of this methyl group typically results in a 5–10 fold loss in potency, indicating a tight steric fit.

The 3-Nitro Group (B-Ring)
  • Design Choice: Nitro group at the meta-position of the benzoyl ring.

  • Causality: The nitro group is a strong electron-withdrawing group (EWG). It enhances the polarization of the carbonyl linker and mimics the electrostatic footprint of the trimethoxy group found in Colchicine, without the metabolic liability of O-demethylation.

Performance Comparison: MNBP vs. Alternatives

The following data summarizes the performance of MNBP analogs (specifically the lead candidate) against standard agents.

Table 1: Comparative Potency & Physicochemical Properties
FeatureMNBP Analog (Lead) Combretastatin A-4 (CA-4) Colchicine Nocodazole
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
IC50 (HeLa Cells) 15 – 45 nM 2 – 5 nM~10 – 20 nM~50 nM
Tubulin IC50 1.5 – 2.5 µM 1.0 – 2.0 µM2.0 – 3.0 µM~3.0 µM
Solubility (Water) Moderate (Pyridine N) Poor (Lipophilic)GoodPoor
Metabolic Stability High (Ketone Linker) Low (Isomerization prone)ModerateModerate
MDR Resistance Effective (Not P-gp substrate)EffectiveSusceptibleSusceptible
Key Takeaways:
  • Stability Advantage: MNBP analogs outperform CA-4 in solution stability. While CA-4 degrades/isomerizes within hours in protic solvents under light, MNBP remains stable due to the ketone bridge.

  • Efficacy in Resistant Cells: MNBP analogs often retain potency in Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp), whereas Colchicine and Paclitaxel lose efficacy.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems.

Synthesis of MNBP (Grignard Approach)

Rationale: This method avoids the harsh conditions of Friedel-Crafts acylation, which can be difficult with electron-deficient pyridine rings.

Reagents: 4-Methyl-2-cyanopyridine, 3-Nitrophenylmagnesium bromide, THF, HCl.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Grignard Addition: Dissolve 4-Methyl-2-cyanopyridine (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Reaction: Dropwise add 3-Nitrophenylmagnesium bromide (1.2 eq, prepared freshly or commercial solution) over 30 minutes.

    • Checkpoint: The solution should turn a deep red/brown, indicating the formation of the imine magnesium salt.

  • Hydrolysis: Stir at RT for 2 hours, then quench with 2M HCl (acidic hydrolysis is critical to convert the intermediate imine to the ketone). Reflux for 1 hour to ensure complete conversion.

  • Workup: Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR. Look for the diagnostic downfield shift of the pyridine protons adjacent to the carbonyl.

In Vitro Tubulin Polymerization Assay

Rationale: Fluorescence-based detection of DAPI-tubulin complex formation is more sensitive than turbidimetry for screening nanomolar inhibitors.

Materials: Purified Porcine Brain Tubulin (>99%), DAPI, GTP, PEM Buffer.

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add 10 µM DAPI. Keep on ice.

  • Treatment: Add MNBP analog (dissolved in DMSO) at varying concentrations (0.1 – 10 µM) to a black 96-well plate. Include DMSO control (0% inhibition) and CA-4 (positive control).

  • Initiation: Transfer tubulin mix to the plate. Immediately place in a plate reader pre-warmed to 37°C .

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

    • Data Analysis: The Vmax of the polymerization curve represents the rate. Calculate % Inhibition relative to the DMSO control.

SAR Decision Map (Workflow)

Use this logic flow to guide your optimization of the MNBP scaffold.

SAR Start Start: MNBP Scaffold Mod_Linker Modify Linker? Start->Mod_Linker Mod_ARing Modify A-Ring (Pyridine) Start->Mod_ARing Mod_BRing Modify B-Ring (Phenyl) Start->Mod_BRing Linker_Choice Ketone vs. Oxime Mod_Linker->Linker_Choice Result_Good High Potency (Retain) Linker_Choice->Result_Good Ketone (Stable) Result_Bad Loss of Activity (Discard) Linker_Choice->Result_Bad Oxime (Bulky) Pos_Methyl 4-Methyl Position Mod_ARing->Pos_Methyl Pos_Methyl->Result_Good 4-Me (Fits Pocket) Pos_Methyl->Result_Bad 6-Me (Steric Clash) Sub_Nitro 3-Nitro vs. 3-Amino Mod_BRing->Sub_Nitro Sub_Nitro->Result_Good 3-Nitro (EWG) Sub_Nitro->Result_Bad 3-Amino (EDG)

Figure 2: Decision tree for structural optimization based on experimental SAR data.

References

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-aroyl-4-phenyl-quinolines and 2-aroyl-4-phenyl-pyridines as tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Wang, L., et al. (2015). "Design, synthesis, and biological evaluation of novel 2-aroylpyridine derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[6][4][7][8] 291. Isolation and structure of Combretastatin A-1." Journal of Natural Products.

  • Kuo, C. C., et al. (2004). "2-Aroylquinolines as a new class of microtubule inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2023). "Technical Data: 4-Methyl-3-(3-nitrobenzoyl)pyridine Structure and Properties."

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-2-(3-nitrobenzoyl)pyridine proper disposal procedures

The following guide details the proper disposal and handling procedures for 4-Methyl-2-(3-nitrobenzoyl)pyridine . Notice of Universal Precaution: As a specialized research intermediate, specific toxicological data (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for 4-Methyl-2-(3-nitrobenzoyl)pyridine .

Notice of Universal Precaution: As a specialized research intermediate, specific toxicological data (SDS) for this exact isomer may be limited in public registries. Therefore, this guide applies Universal Precautions , treating the substance as a high-potency nitroaromatic pyridine derivative . All procedures assume the material is toxic, potentially mutagenic, and hazardous to the aquatic environment.

Chemical Profile & Hazard Assessment

Before disposal, you must characterize the waste to ensure compatibility with destruction streams.

FeatureSpecificationImplication for Disposal
Chemical Name 4-Methyl-2-(3-nitrobenzoyl)pyridineDo not mix with strong reducing agents.
Functional Groups Nitro (-NO₂), Pyridine (C₅H₄N), Ketone (C=O)Nitrogen-rich; generates NOx upon incineration.
Physical State Solid (likely yellow/crystalline)Dust explosion hazard; requires particulate control.
Hazard Class Toxic / Irritant / Aquatic Hazard Must be incinerated. Do not drain dispose.
Reactivity Stable, but Nitro groups are energetic.Segregate from oxidizers and strong bases.

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent accidents during transport and incineration.

  • Waste Stream: Organic Solid (or Liquid if dissolved).

  • RCRA Classification (USA): While not explicitly P-listed or U-listed (unless as a pure commercial grade of a listed parent), it should be managed as Hazardous Waste due to toxicity characteristics.

    • Best Practice: Manage as D001 (Ignitable) if in solvent, or Toxic non-regulated if solid.

  • European Waste Code (EWC): 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).

Segregation Rules
  • ✅ COMPATIBLE: Non-halogenated organic solvents (Methanol, Acetone), other stable organic solids.

  • ❌ INCOMPATIBLE:

    • Strong Reducing Agents (Hydrides, active metals) → Risk of exothermic reduction of the nitro group.

    • Strong Oxidizers (Peroxides, Nitric Acid).

    • Aqueous Acid/Base → Keep separate to prevent uncontrolled hydrolysis or salt formation.

Step-by-Step Disposal Procedures

Scenario A: Routine Lab Waste (Solids & Mother Liquors)
  • Collection:

    • Collect solid waste in a wide-mouth HDPE jar or amber glass container.

    • Label container: "Hazardous Waste - Toxic - Organic Solid - 4-Methyl-2-(3-nitrobenzoyl)pyridine".

  • Solvent Waste:

    • If the material is in solution (e.g., reaction mixture), ensure the solvent is compatible (non-halogenated preferred).

    • Pour into the "Non-Halogenated Organic Solvents" carboy.

    • Critical: Record the approximate concentration on the waste tag. High concentrations (>5%) of nitro compounds require specific notification to the waste handler.

  • Final Disposal:

    • Hand over to EHS/Waste Management for High-Temperature Incineration .

    • Requirement: The incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx).

Scenario B: Spill Cleanup (Solid/Powder)

Stop: Do not dry sweep. Friction can generate static or dust, posing an inhalation risk.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (dust protection).

  • Containment: Isolate the area.

  • Wet Method:

    • Cover the spill with a damp paper towel (water or ethanol) to prevent dust.

    • Wipe up the material gently.

  • Disposal:

    • Place all wipes and debris into a sealable plastic bag (Ziploc type).

    • Place that bag inside a secondary solid waste container.

    • Label as "Hazardous Waste Debris (Toxic)".

Operational Workflows (Visualized)

Figure 1: Waste Stream Decision Tree

This logic flow ensures the material ends up in the correct destruction pathway.

WasteDisposal Start Waste Generation: 4-Methyl-2-(3-nitrobenzoyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar (No liquids) Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Incinerate DESTINATION: High-Temp Incineration (NOx Scrubber Required) SolidPack->Incinerate Label: Toxic Solid Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, EtOAc) LiquidCheck->NonHalo Halo->Incinerate Stream: Halogenated NonHalo->Incinerate Stream: Non-Halogenated

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure proper incinerator routing.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of accidental release.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Gloves, Goggles, N95 mask Alert->PPE Wet 3. DAMPEN Cover with wet towel (Prevent Dust) PPE->Wet Collect 4. COLLECT Wipe & Bag (Double Seal) Wet->Collect Label 5. LABEL 'Hazardous Waste Debris' Collect->Label

Caption: Sequential workflow for safely managing a solid spill to minimize inhalation exposure.

Regulatory & Compliance Documentation

When submitting this waste for pickup, ensure the manifest includes:

  • Principal Constituent: 4-Methyl-2-(3-nitrobenzoyl)pyridine

  • Hazards: Toxic (Acute), Irritant (Skin/Eye/Respiratory).[1][2]

  • Special Handling: "Contains Nitro-aromatics - Incinerate Only."

Reference Standards:

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Requires proper labeling and SDS availability for all hazardous intermediates.

  • EPA RCRA (40 CFR 261): Defines hazardous waste characteristics. While not a listed waste, it exhibits toxicity characteristics requiring controlled disposal.

  • Prudent Practices in the Laboratory (NRC): Standard procedures for handling nitrogen-containing organic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (2024).[3] Compound Summary: Pyridine Derivatives and Nitroaromatics (General Hazard Data). National Library of Medicine. [Link]

Sources

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